2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester
Description
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester is a benzoic acid derivative featuring a methoxy group at the 2-position and a 2-naphthalen-1-yl-ethyl substituent at the 6-position of the benzene ring. The esterification of the carboxylic acid group enhances its lipophilicity, making it suitable for applications in organic synthesis, materials science, or pharmaceutical intermediates. The naphthalene moiety introduces aromatic bulkiness, which may influence molecular packing, π-π interactions, and biological activity.
Properties
IUPAC Name |
methyl 2-methoxy-6-(2-naphthalen-1-ylethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-23-19-12-6-10-17(20(19)21(22)24-2)14-13-16-9-5-8-15-7-3-4-11-18(15)16/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHNIFFYKFPYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Acid Chloride
The synthesis begins with the conversion of 2-methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid to its corresponding acid chloride. This step typically employs thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example, naproxen acyl chloride—a structurally analogous compound—was synthesized using thionyl chloride in dry tetrahydrofuran (THF). The reaction is typically conducted at 0°C to room temperature to minimize side reactions.
Reaction with Methanol
The acid chloride intermediate is subsequently treated with methanol to yield the methyl ester. This step often utilizes catalytic amounts of 4-(dimethylamino)pyridine (DMAP) and triethylamine (TEA) to facilitate the nucleophilic acyl substitution. In a related synthesis, 2-(naphthalen-1-yl)ethanol was reacted with naproxen acyl chloride in THF, yielding the ester product after purification via recrystallization. For the target compound, this method would involve:
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Dissolving the acid chloride in dry THF.
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Adding methanol dropwise at 0°C.
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Stirring at room temperature for 2–4 hours.
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Isolating the product through vacuum distillation or recrystallization.
This approach benefits from high regioselectivity and compatibility with sensitive functional groups.
Direct Fischer Esterification
Fischer esterification offers a single-step route to the methyl ester by reacting the carboxylic acid precursor with methanol under acidic conditions. The reaction equilibrium is driven by excess methanol and heat. For instance, the synthesis of 2-methoxy-6-methylbenzoic acid methyl ester involved refluxing the acid with methanol and sulfuric acid. Adapting this method for the target compound would require:
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Combining 2-methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid with methanol in a 1:10 molar ratio.
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Adding concentrated sulfuric acid (1–2% v/v) as a catalyst.
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Refluxing at 80–100°C for 12–24 hours.
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Neutralizing the acid and extracting the ester with dichloromethane.
While this method is straightforward, its efficacy depends on the steric hindrance imposed by the naphthalene group, which may reduce reaction rates.
Multi-Step Synthesis Involving Alkylation and Methylation
Hydrogenation and Diazotization
A patent describing the synthesis of 2-methoxy-6-methylbenzoic acid provides a template for adapting multi-step protocols. Key steps include:
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Hydrogenation : Reducing a nitro precursor (e.g., 2-nitro-6-(2-naphthalen-1-yl-ethyl)-benzoic acid) using hydrogen gas and palladium on carbon (Pd/C) to yield the corresponding amine.
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Diazotization and Hydrolysis : Treating the amine with sodium nitrite (NaNO₂) and sulfuric acid to form a diazonium salt, which is hydrolyzed to a phenol intermediate.
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Methylation : Reacting the phenol with dimethyl sulfate [(CH₃O)₂SO₂] in the presence of sodium hydroxide to install the methoxy group.
Esterification
The final step involves esterifying the carboxylic acid with methanol. This can be achieved via the acid chloride method (Section 2) or Fischer esterification (Section 3). The multi-step approach ensures precise control over substituent placement but requires rigorous purification at each stage.
Comparison of Methods
Challenges and Optimization Strategies
Purification Techniques
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Recrystallization : The ester product can be purified using ethanol or hexane/ethyl acetate mixtures, as demonstrated in the synthesis of related naphthalene derivatives.
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Vacuum Distillation : High-purity methyl esters are obtained via reduced-pressure distillation, with temperatures tailored to the compound’s boiling point (e.g., 104–108°C at 100 Pa).
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation, making this ester a candidate for further investigation in treating inflammatory diseases.
- Anticancer Activity : Initial studies indicate that derivatives of this compound may inhibit cancer cell growth, warranting further exploration in oncology research.
Material Science
Due to its unique chemical structure, 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester can be utilized in:
- Polymer Synthesis : The compound may serve as a monomer or additive in polymer formulations, potentially enhancing thermal stability and mechanical properties.
- Organic Electronics : Its electronic properties could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
Interaction Studies
Research focusing on the interaction of this compound with biological macromolecules (e.g., proteins, nucleic acids) is crucial for understanding its mechanism of action:
- Binding Affinity Studies : Investigating how this compound binds to specific receptors can provide insights into its therapeutic potential.
- Toxicology Assessments : Evaluating the safety profile through cellular assays helps determine the viability of this compound in clinical applications.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester | C21H20O4 | Contains a hydroxyl group, potentially increasing solubility and reactivity |
| 2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester | C21H18O3 | Features a vinyl group instead of an ethyl group, altering its reactivity |
| Methyl 2-methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoate | C20H18O3 | Similar structure but differs slightly in the positioning of the naphthalene substituent |
The distinct combination of functional groups in this compound may confer unique biological activities compared to its analogs.
Mechanism of Action
The mechanism by which 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzoic acid esters, focusing on substituent variations, synthesis routes, and physicochemical properties.
Substituent Variations and Structural Features
*Calculated based on molecular formula.
Key Observations:
- Aromatic vs.
- Functional Group Diversity : The aza-octyl chain in introduces a basic nitrogen atom, which could improve solubility in polar solvents, contrasting with the hydrophobic naphthalene group.
Biological Activity
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester, a compound featuring both methoxy and naphthalene moieties, has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including antiproliferative, antibacterial, and antioxidative properties, supported by case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a methoxy group, a benzoic acid moiety, and a naphthalene derivative, which may contribute to its biological properties.
Antiproliferative Activity
Recent studies have indicated that derivatives with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with methoxy and hydroxy substitutions have shown selective cytotoxicity towards MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 1.2 to 5.3 μM, indicating potent activity against tumor cells while sparing normal cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT 116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
These findings suggest that modifications in the substituents can enhance the compound's biological effectiveness.
Antibacterial Activity
The antibacterial properties of similar compounds have also been documented. For example, certain hydroxy-substituted derivatives showed effective inhibition against Gram-positive bacteria such as Enterococcus faecalis, with MIC values around 8 μM. This highlights the potential of methoxy-substituted benzoic acids in developing antibacterial agents .
Antioxidative Activity
The antioxidative capacity of compounds related to this compound has been evaluated using various spectroscopic methods. The presence of methoxy groups significantly enhances the ability to scavenge free radicals, thereby potentially mitigating oxidative stress in biological systems .
Key Findings:
- Compounds exhibiting multiple methoxy groups demonstrated superior antioxidant activity.
- The antioxidative mechanism is believed to involve hydrogen atom donation or electron stabilization of free radicals.
Case Studies
- Study on Antiproliferative Effects : A study synthesized several derivatives of benzimidazole with varying substitutions. Compounds with methoxy groups displayed notable antiproliferative effects against MCF-7 cells, with one derivative showing an IC50 of 3.1 μM .
- Antibacterial Evaluation : Another research focused on the antibacterial efficacy of methoxy-substituted benzoic acids against E. faecalis, revealing MIC values that suggest significant bactericidal activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves esterification of substituted benzoic acid derivatives followed by alkylation or coupling reactions to introduce the naphthyl-ethyl group. For example:
Esterification : Methylation of the benzoic acid core using methanol under acidic or basic conditions, often catalyzed by H₂SO₄ or DCC/DMAP .
Substitution : Introduction of the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe or Cu-mediated reactions) at the 2-position of the benzene ring .
Coupling : The naphthyl-ethyl moiety is introduced via Heck coupling or Friedel-Crafts alkylation, with Pd catalysts or Lewis acids like AlCl₃ .
- Key Intermediates : 2-Iodo-6-methoxybenzoic acid (for coupling) and 1-naphthylethyl halides (for alkylation) are critical precursors .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Multi-technique characterization is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, naphthyl protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~350–360) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, particularly for sterically hindered regions .
Advanced Research Questions
Q. What challenges arise in achieving regioselective substitution during synthesis, and how are they addressed?
- Methodological Answer : Competing substitution at adjacent positions (e.g., para vs. ortho) is common due to the electron-donating methoxy group. Strategies include:
- Directing Groups : Temporary protection of reactive sites (e.g., using Boc or acetyl groups) to steer reactivity .
- Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with sterically demanding ligands enhances selectivity for the 6-position .
- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., rotational isomerism) or impurities. Solutions include:
- Variable-Temperature NMR : Identifies conformational exchange (e.g., restricted rotation of the naphthyl-ethyl group) .
- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities to confirm assignments .
- Chromatographic Purity Checks : HPLC-MS (C18 columns, acetonitrile/water gradients) detects and quantifies impurities .
Q. What computational methods are used to predict the compound’s reactivity in complex matrices (e.g., biological systems)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers or proteins, focusing on the naphthyl group’s hydrophobicity .
- Docking Studies : AutoDock or Schrödinger Suite predicts binding affinities to targets like cytochrome P450 enzymes .
- QSAR Models : Correlates substituent effects (e.g., methoxy vs. ethoxy) with bioactivity trends .
Methodological Best Practices
Q. What analytical workflows are recommended for detecting degradation products under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress .
- LC-MS/MS Analysis : Use reverse-phase columns (e.g., C18) with gradients of 0.1% formic acid in water/acetonitrile. Monitor for ester hydrolysis (e.g., free benzoic acid at m/z ~150) .
- Stability-Indicating Assays : Compare degradation profiles against fresh samples using PCA (Principal Component Analysis) .
Q. How can researchers optimize solvent systems for recrystallization to enhance purity?
- Methodological Answer :
- Solvent Screening : Test binary mixtures (e.g., ethanol/water, DCM/hexane) using polythermal methods to identify ideal solubility curves .
- Seed Crystals : Introduce microcrystals to induce controlled nucleation, reducing amorphous byproducts .
- Purity Metrics : Monitor melting point consistency (DSC) and HPLC area % (>98%) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across in vitro vs. in vivo studies?
- Methodological Answer :
- Metabolite Profiling : Identify phase I/II metabolites (e.g., glucuronidation of the free acid) that alter activity .
- Pharmacokinetic Modeling : Use compartmental models to correlate exposure levels (AUC) with efficacy .
- Species-Specific Factors : Compare metabolic enzyme expression (e.g., CYP3A4 in humans vs. CYP3A11 in mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
